molecular formula C6H3FI2 B118606 1,4-Diiodo-2-fluorobenzene CAS No. 147808-02-4

1,4-Diiodo-2-fluorobenzene

Cat. No. B118606
M. Wt: 347.89 g/mol
InChI Key: IQTKOCIDYDYDSB-UHFFFAOYSA-N
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Description

1,4-Diiodo-2-fluorobenzene is a heterocyclic organic compound with the molecular formula C6H3FI2 . It is also known by other names such as 2,5-Diiodofluorobenzene, 2-fluoro-1,4-diiodobenzene, and 2,5-Diiodofluorobenzene . The compound has a molecular weight of 347.9 .


Molecular Structure Analysis

The molecular structure of 1,4-Diiodo-2-fluorobenzene consists of a benzene ring with two iodine atoms and one fluorine atom attached to it . The IUPAC name for this compound is 2-fluoro-1,4-diiodobenzene .


Physical And Chemical Properties Analysis

1,4-Diiodo-2-fluorobenzene has a melting point of 69-71°C and a boiling point of 135°C at 20mm . It has a density of 2.524g/cm³ .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, including derivatives similar to 1,4-Diiodo-2-fluorobenzene, are increasingly recognized for their roles in organometallic chemistry and catalysis. Their unique electronic properties, imparted by fluorine atoms, make them useful as solvents and ligands in transition-metal-based catalysis. The fluorine substituents decrease the π-electron density donation capability, allowing these compounds to serve as weakly coordinating solvents or easily displaced ligands, facilitating a variety of catalytic and organometallic reactions (Pike, Crimmin, & Chaplin, 2017).

Biodegradation of Fluorinated Compounds

Research on the biodegradation of difluorobenzenes, which are structurally related to 1,4-Diiodo-2-fluorobenzene, has shown that certain microbial strains can utilize these compounds as carbon and energy sources. This finding is significant for environmental science, indicating potential pathways for the breakdown of industrially relevant fluorinated compounds in nature (Moreira, Amorim, Carvalho, & Castro, 2009).

Synthesis of Polyfluorinated Organic Compounds

1,4-Diiodo-2-fluorobenzene and its derivatives are key building blocks in the synthesis of polyfluorinated organic compounds, offering a wide range of applications in materials science, pharmaceuticals, and agrochemicals. Their reactivity and selectivity in chemical transformations have been extensively studied, highlighting the importance of developing reliable methodologies for their utilization (Sapegin & Krasavin, 2018).

Thermodynamics and Molecular Interactions

Studies on mixtures containing fluorinated benzenes explore their thermodynamic properties and molecular interactions, providing insights into solvent effects, molecular recognition, and the design of functional materials. These investigations enhance our understanding of how fluorination affects molecular behavior, which is crucial for the development of new solvents and components in material science (González et al., 2021).

Photophysics and Crystallography

Research into the photophysical properties of fluorinated compounds, including crystal structure analysis, illuminates their potential applications in optoelectronics, photonics, and molecular electronics. For example, studies on 1,4-diethynyl-2-fluorobenzene demonstrate how aggregation and planarization affect photophysics, which is relevant for designing materials with specific optical properties (Levitus et al., 2001).

Safety And Hazards

The safety data sheet for 1,4-Diiodo-2-fluorobenzene indicates that it is for R&D use only and not for medicinal, household, or other use .

Relevant Papers A paper titled “Long-range supramolecular synthon polymorphism: a case study of two new polymorphic cocrystals of Ph2Te2–1,4-C6F4I2” discusses the polymorphism of a cocrystal involving a compound similar to 1,4-Diiodo-2-fluorobenzene . Another paper titled “Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design” mentions a synthesis process involving a compound similar to 1,4-Diiodo-2-fluorobenzene .

properties

IUPAC Name

2-fluoro-1,4-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FI2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTKOCIDYDYDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371829
Record name 2,5-Diiodofluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diiodo-2-fluorobenzene

CAS RN

147808-02-4
Record name 2,5-Diiodofluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147808-02-4
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